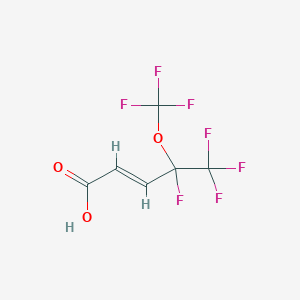

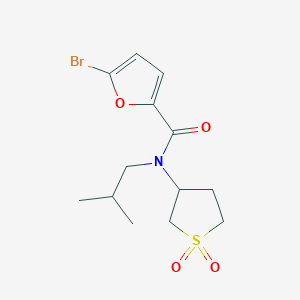

![molecular formula C19H28ClN3O2 B2530602 N-(2-氨基乙基)-1-[2-(2,3-二氢-1H-茚-1-基)乙酰基]哌啶-3-羧酰胺;盐酸盐 CAS No. 1603752-36-8](/img/structure/B2530602.png)

N-(2-氨基乙基)-1-[2-(2,3-二氢-1H-茚-1-基)乙酰基]哌啶-3-羧酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of piperidine, which is a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are known for their biological activities, and modifications to the piperidine ring can lead to compounds with significant pharmacological properties. The specific compound mentioned includes an indenyl group, which is a bicyclic hydrocarbon, and an acetamide group, suggesting potential for interaction with biological targets such as enzymes.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. In the provided data, the synthesis of related piperidine derivatives involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to produce a parent compound, which was then further modified by substituting at the nitrogen atom with different electrophiles to yield a series of N-substituted acetamide derivatives . This method suggests a possible route for the synthesis of the compound , which may involve similar steps of functionalization and substitution to introduce the indenyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. The presence of a benzoylaminoethyl group, as seen in some derivatives, can significantly increase anti-acetylcholinesterase activity, especially when bulky moieties are introduced . The basic nature of the nitrogen atom in the piperidine ring is also important for activity, as evidenced by the inactivity of the N-benzoylpiperidine derivative . The molecular structure of the compound , with its specific substituents, would likely influence its binding affinity and specificity towards its biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, particularly at the nitrogen atom, which is a site for functionalization. The substitution reactions involving different electrophiles can lead to a diverse range of compounds with varying biological activities . The reactivity of the nitrogen atom in the piperidine ring is a key factor in the synthesis of these derivatives, and the choice of electrophiles can be tailored to produce compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine core. The introduction of a benzylsulfonyl group, for example, can affect the compound's affinity for acetylcholinesterase versus butyrylcholinesterase . The presence of an indenyl group in the compound may also affect its lipophilicity and, consequently, its ability to cross biological membranes. The acetamide group could influence the compound's hydrogen bonding potential, impacting its solubility and interaction with enzymes.

科学研究应用

合成和微生物研究

涉及与 N-(2-氨基乙基)-1-[2-(2,3-二氢-1H-茚-1-基)乙酰基]哌啶-3-羧酰胺;盐酸盐 相似化学结构的一个研究领域包括新型吡啶衍生物的合成和微生物研究。这些研究的重点是开发具有潜在抗菌和抗真菌活性的化合物。Patel 和 Agravat (2007) 通过合成使用胺和亲电配合物的化合物来探索这一点,证明了它们的抗菌潜力 (Patel & Agravat, 2007)。

抗乙酰胆碱酯酶活性

另一个重要的应用是合成用于抗乙酰胆碱酯酶 (anti-AChE) 活性的衍生物。Sugimoto 等人。(1990) 合成了一系列衍生物,发现用庞大的部分取代苯甲酰胺会导致活性增加。他们发现了具有强抗胆碱酯酶特性的化合物,可能有助于治疗痴呆等疾病 (Sugimoto et al., 1990)。

CGRP 受体拮抗剂

具有相似结构特征的化合物已被开发为降钙素基因相关肽 (CGRP) 受体的拮抗剂。Cann 等人。(2012) 专注于通过立体选择性和经济合成来开发一种有效的 CGRP 受体拮抗剂。这种拮抗剂对于治疗偏头痛等疾病非常重要 (Cann et al., 2012)。

抗精神病潜力

对与所讨论的化学物质在结构上相关的杂环羧酰胺的研究已经探索了它们的潜在抗精神病作用。Norman 等人。(1996) 研究了这些化合物的类似物,分析了它们与多巴胺和血清素受体的结合。这项研究表明在治疗精神病性疾病方面有潜在的应用 (Norman et al., 1996)。

对映选择性路易斯碱催化剂

具有哌嗪结构的化合物已被研究作为化学反应的对映选择性路易斯碱催化剂。Wang 等人。(2006) 开发了 l-哌嗪-2-羧酸衍生的 N-甲酰胺,实现了对各种底物的产率和对映选择性。这种催化剂对于药物化学中的精确合成工艺至关重要 (Wang et al., 2006)。

属性

IUPAC Name |

N-(2-aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2.ClH/c20-9-10-21-19(24)16-5-3-11-22(13-16)18(23)12-15-8-7-14-4-1-2-6-17(14)15;/h1-2,4,6,15-16H,3,5,7-13,20H2,(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSCIAPLPPHJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CCC3=CC=CC=C23)C(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

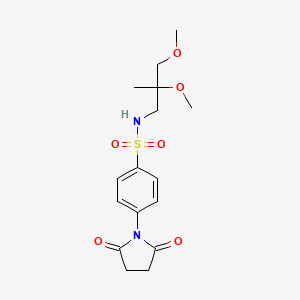

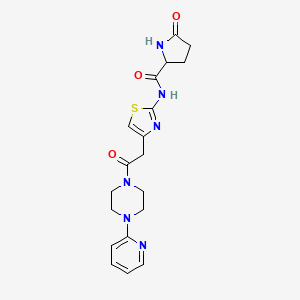

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

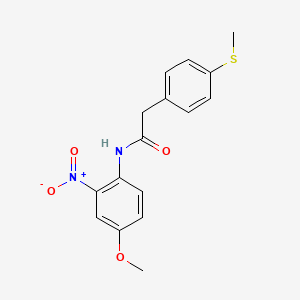

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

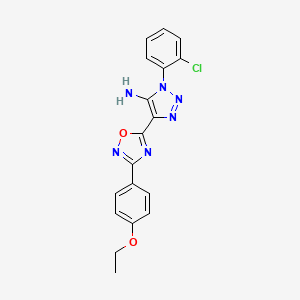

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

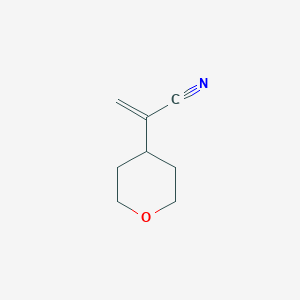

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)